

2-Methylbenzyl cyanide CAS number 22364-68-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylbenzyl cyanide**

Cat. No.: **B128525**

[Get Quote](#)

An In-depth Technical Guide on **2-Methylbenzyl Cyanide** CAS Number: 22364-68-7

Synonyms: o-Tolylacetonitrile, 2-Methylphenylacetonitrile, o-Xylyl cyanide

This technical guide offers a comprehensive overview of **2-Methylbenzyl cyanide**, a pivotal chemical intermediate in organic synthesis. It is tailored for an audience of researchers, scientists, and professionals in the field of drug development, providing essential data on its properties, synthesis, reactivity, and safe handling.

Physicochemical Properties

2-Methylbenzyl cyanide is a pale yellow liquid under standard conditions. Its key physical and chemical properties are summarized below, offering a foundation for its use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ N	[1]
Molecular Weight	131.17 g/mol	[1][2]
Boiling Point	244-250 °C	[3]
Density	1.056 g/mL at 25 °C	[3][4]
Refractive Index (n ²⁰ /D)	1.5264 - 1.5284	[3]
Flash Point	>110 °C	[3]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, and benzene.	[3]

Spectroscopic Data

The structural confirmation of **2-Methylbenzyl cyanide** relies on various spectroscopic methods. The following table outlines the characteristic data for its identification.

Spectroscopy	Key Peaks / Shifts (Predicted & Observed)
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.35-7.20 (m, 4H, Ar-H), 3.71 (s, 2H, CH ₂ CN), 2.38 (s, 3H, Ar-CH ₃).
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 136.6 (Ar-C), 131.0 (Ar-C), 130.8 (Ar-CH), 128.5 (Ar-CH), 127.4 (Ar-CH), 127.0 (Ar-CH), 117.8 (CN), 21.5 (CH ₂), 19.1 (CH ₃).[5][6]
IR Spectroscopy (Neat)	ν (cm ⁻¹): 3050-3010 (Ar C-H stretch), 2930-2850 (Aliphatic C-H stretch), 2250 (C≡N stretch, strong), 1605, 1495 (C=C aromatic ring stretch). [7][8]
Mass Spectrometry (EI)	m/z (%): 131 (M ⁺ , base peak), 116 ([M-CH ₃] ⁺), 91 ([C ₇ H ₇] ⁺ , tropylidium ion).[2]

Synthesis Protocol: Cyanation of 2-Methylbenzyl Chloride

A standard and efficient method for preparing **2-Methylbenzyl cyanide** is through the nucleophilic substitution of 2-methylbenzyl chloride with an alkali metal cyanide.

Experimental Methodology

- Objective: To synthesize **2-Methylbenzyl cyanide** via nucleophilic substitution.
- Reactants: 2-Methylbenzyl chloride, Sodium Cyanide (NaCN).
- Solvent: Dimethyl sulfoxide (DMSO) or an aqueous ethanol mixture.
- Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, separatory funnel, distillation apparatus.

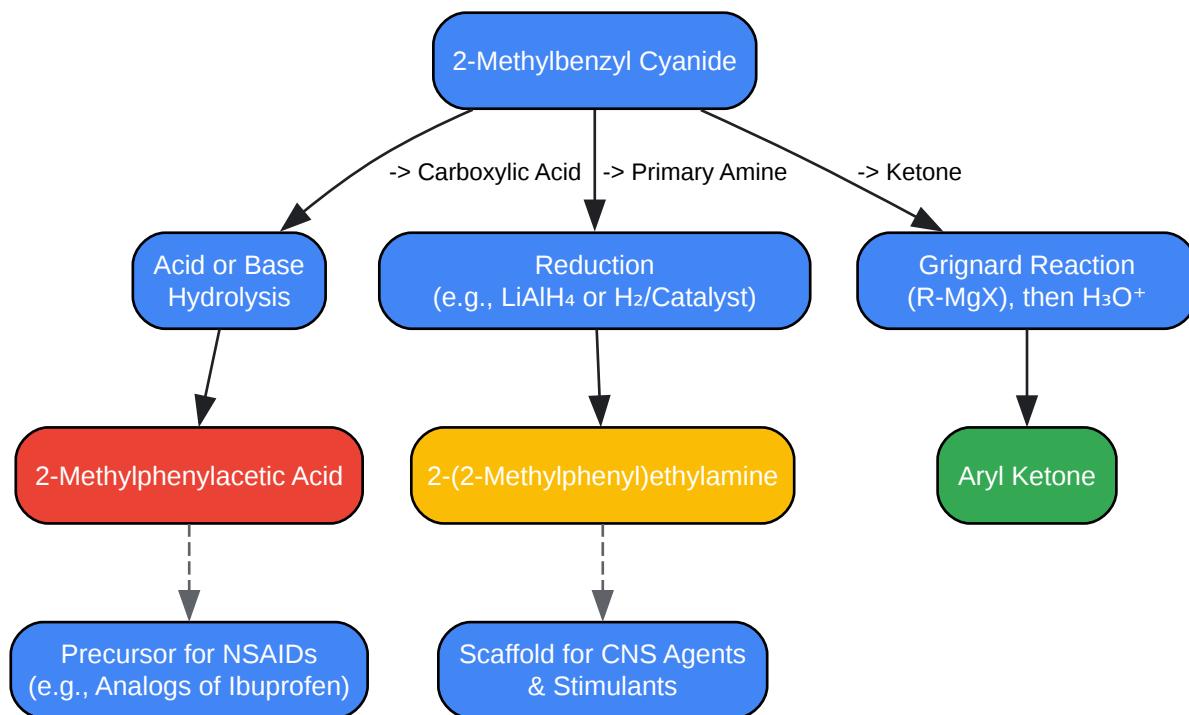
Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. Add ethanol (or DMSO) to the flask.
- Addition of Substrate: While stirring the cyanide solution, add 2-methylbenzyl chloride (1.0 equivalent) dropwise at room temperature.
- Reaction: Gently heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
- Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

- **Washing and Drying:** Combine all organic extracts and wash them with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), then filter to remove the drying agent.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure **2-Methylbenzyl cyanide**.

Safety Precaution: This procedure involves highly toxic sodium cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). Acidic conditions must be avoided to prevent the formation of lethal hydrogen cyanide gas.

Synthesis Workflow Diagram


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Methylbenzyl cyanide**.

Applications in Drug Development & Key Transformations

The nitrile functional group in **2-Methylbenzyl cyanide** is a versatile synthon, allowing for its conversion into several other key functional groups. This versatility makes it a valuable starting material for the synthesis of complex pharmaceutical scaffolds.

Core Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **2-Methylbenzyl cyanide**.

- Hydrolysis: The nitrile group can be fully hydrolyzed under acidic or basic conditions to yield 2-methylphenylacetic acid. This carboxylic acid is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).
- Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile to the corresponding primary amine, 2-(2-methylphenyl)ethylamine. This amine is a building block for various physiologically active compounds, including central nervous system (CNS) agents.
- Grignard Reaction: Reaction with Grignard reagents (R-MgX) followed by aqueous workup leads to the formation of ketones, providing a pathway to more complex carbon skeletons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylbenzyl cyanide [webbook.nist.gov]
- 2. 2-Methylbenzyl cyanide [webbook.nist.gov]
- 3. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl- α -amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. 2-Methylbenzyl cyanide [webbook.nist.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- To cite this document: BenchChem. [2-Methylbenzyl cyanide CAS number 22364-68-7]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128525#2-methylbenzyl-cyanide-cas-number-22364-68-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com